REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:7]=1[O:14]C)=[O:4].[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:7]=1[OH:14])=[O:4] |f:1.2.3.4|
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Name
|
|
Quantity
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45.8 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)NC1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
|
1000 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
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78.9 g
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Type
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reactant
|
Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 0° C. under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir for 17 hours at room temperature
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Duration
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17 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to 200 mL volume under reduced pressure
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Type
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ADDITION
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Details
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poured onto ice
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Type
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CUSTOM
|
Details
|
Solids were removed by filtration
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=C(C=C(C=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |